3-(Oxan-4-yl)prop-2-enoic acid
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Overview
Description
“3-(Oxan-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1278963-15-7 . It has a molecular weight of 156.18 . The IUPAC name for this compound is (2E)-3-tetrahydro-2H-pyran-4-yl-2-propenoic acid . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2,7H,3-6H2,(H,9,10)/b2-1+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Scientific Research Applications
Supramolecular Structure Studies : The isomers of similar compounds, such as 3-(benzoxazol-2-yl)prop-2-enoic acid, have been studied for their supramolecular structures, revealing insights into hydrogen bonding and π-π stacking interactions. These findings are significant for understanding the structural properties of related compounds like 3-(Oxan-4-yl)prop-2-enoic acid (Trujillo-Ferrara et al., 2004).
Synthesis and Biological Activity : Research on the synthesis and biological activity of isomers of prop-2-enoic acid derivatives, including their antiviral and immunomodulating activities, provides a basis for exploring similar applications in this compound (Modzelewska-Banachiewicz et al., 2009).
Chemical Synthesis Techniques : Studies on the palladium-catalysed cross-coupling of iodovinylic acids have implications for the synthesis of this compound and its derivatives, offering insights into efficient synthesis methods (Abarbri et al., 2002).
Photoalignment in Liquid Crystals : Research on prop-2-enoates derived from thiophene-based acids for photoalignment in nematic liquid crystals could be relevant for this compound in the field of liquid crystal displays (LCDs) (Hegde et al., 2013).
Nonlinear Optical Activity : The nonlinear optical (NLO) activity of similar compounds, like (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, suggests potential NLO applications for this compound in advanced material sciences (Venkatesan et al., 2016).
Electronic Properties for Materials Science : The synthesis and analysis of electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop-2-enoic acid provide a framework for understanding the electronic properties of this compound, relevant in materials science (Kotteswaran et al., 2016).
Safety and Hazards
The safety information for “3-(Oxan-4-yl)prop-2-enoic acid” includes several hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
(E)-3-(oxan-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2,7H,3-6H2,(H,9,10)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGYZWXDYCAFNI-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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